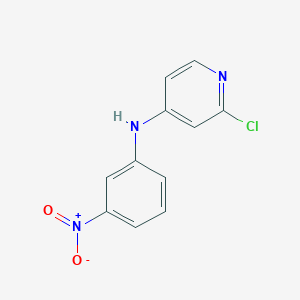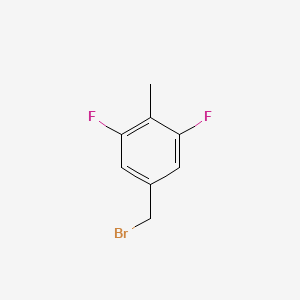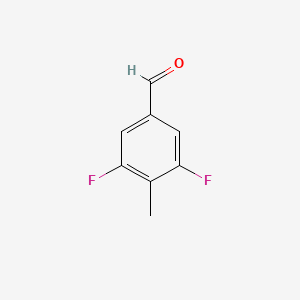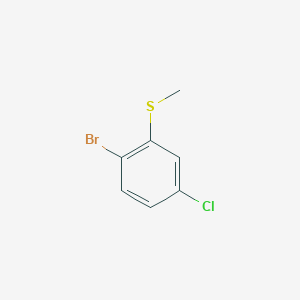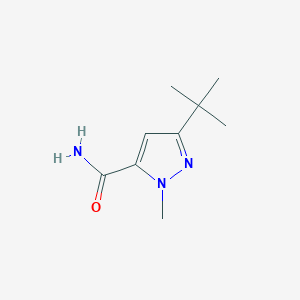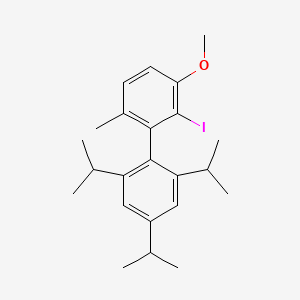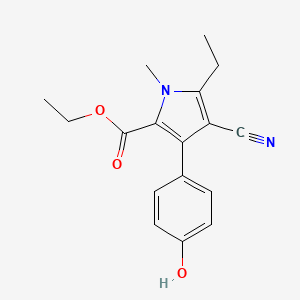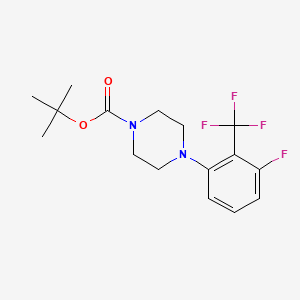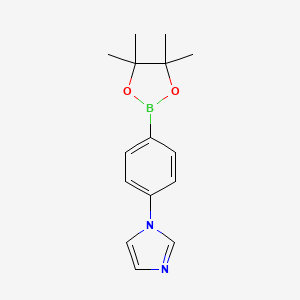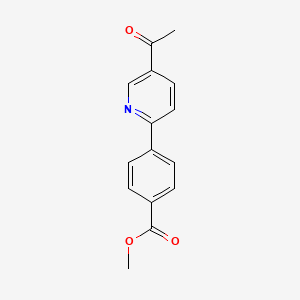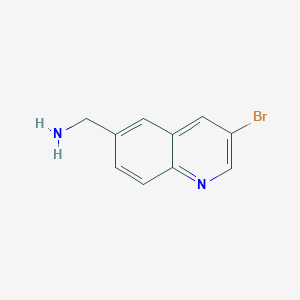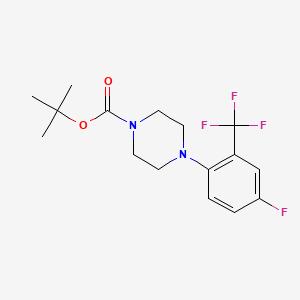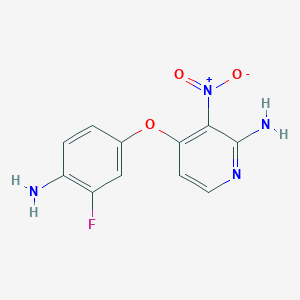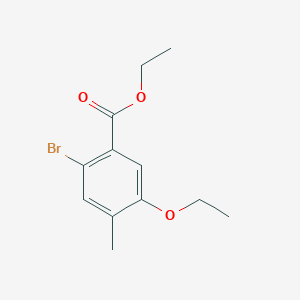
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate
Übersicht
Beschreibung
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, also known as ethyl bromoacetate, is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It has gained significant attention in the field of chemical research.
Synthesis Analysis
The synthesis of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate involves purification on a silica gel column eluting with 5-10% ethyl acetate in hexanes . The resulting compound is a light yellow solid .Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can be represented by the formula C12H15BrO3 . More detailed structural information can be obtained from the corresponding MOL file .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate include a molecular weight of 287.15 g/mol . More detailed properties such as melting point, boiling point, and density can be found in the corresponding chemical databases .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid Ethyl Ester
- Summary of Application : This compound is used in the synthesis of 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid Ethyl Ester .
- Methods of Application : The compound 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid chloride (3.00 g, 9.33 mmol) was treated with dry EtOH (50 mL) at 0 °C. The solution was stirred at ambient temperature for 1 h and then evaporated in vacuo .
- Results or Outcomes : The yield of the reaction was colorless crystals (2.93 g, 95%); mp. 48 - 49 °C .
Application 2: Synthesis of 2-Bromo-3-ethylthiazolium Tetrafluoroborate
- Summary of Application : This compound is used in the synthesis of 2-Bromo-3-ethylthiazolium Tetrafluoroborate, a highly efficient coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .
- Methods of Application : To a stirred solution of 2-bromothiazole (1.78 mL, 20.0 mmol) in 1,2-dichloroethane (DCE, 20 mL) the solution of triethyloxonium tetrafluoroborate (11.4 g, 60.0 mmol) in DCE (60 mL) was added over 45 min. at 80 °C .
- Results or Outcomes : The yield of the reaction was white plates. Yield: 4.48 g (80 %). Mp: 137.9-139.2 °C .
Application 3: Synthesis of Indole Derivatives
- Summary of Application : This compound can be used in the synthesis of indole derivatives, which have shown a wide range of biological activities .
- Methods of Application : The specific methods of application can vary greatly depending on the specific indole derivative being synthesized. Generally, it involves reactions with various reagents under controlled conditions .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application 4: Synthesis of Other Aromatic Compounds
- Summary of Application : This compound can be used in the synthesis of other aromatic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific aromatic compound being synthesized. It generally involves reactions with various reagents under controlled conditions .
- Results or Outcomes : The outcomes of these syntheses can vary greatly depending on the specific aromatic compound being synthesized .
Application 5: Synthesis of Bioactive Aromatic Compounds
- Summary of Application : This compound can be used in the synthesis of various bioactive aromatic compounds containing the indole nucleus .
- Methods of Application : The specific methods of application can vary greatly depending on the specific bioactive aromatic compound being synthesized. Generally, it involves reactions with various reagents under controlled conditions .
- Results or Outcomes : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
Application 6: Synthesis of Ethyl 3-Ethoxy-4-Methylbenzoate
- Summary of Application : This compound can be used in the synthesis of ethyl 3-ethoxy-4-methylbenzoate .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis process. It generally involves reactions with various reagents under controlled conditions .
- Results or Outcomes : The outcomes of these syntheses can vary greatly depending on the specific synthesis process .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-ethoxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGUGQIJQXUSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213939 | |
| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate | |
CAS RN |
1350759-94-2 | |
| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350759-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

